High-Resolution Mass Spectrometry Fragmentation Profiling of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone
High-Resolution Mass Spectrometry Fragmentation Profiling of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone
Target Audience: Analytical Chemists, DMPK Scientists, and Synthetic Methodologists Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The structural elucidation of synthetic intermediates and drug-like scaffolds relies heavily on predictable, high-resolution tandem mass spectrometry (HRMS/MS). 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (CAS: 898774-56-6) is a complex diarylpropanone derivative featuring three distinct fragmentation loci: a propiophenone backbone, an ethyl ester (carboethoxy) group, and a methoxy ether.
This whitepaper provides a comprehensive, first-principles guide to the electrospray ionization (ESI) and collision-induced dissociation (CID) behavior of this molecule. By understanding the thermodynamic drivers of its fragmentation, researchers can confidently annotate MS/MS spectra for this compound and its structural analogs in metabolic profiling or synthetic verification workflows.
Structural Homology and Fragmentation Theory
The molecule, systematically named 1-(3-(ethoxycarbonyl)phenyl)-3-(3-methoxyphenyl)propan-1-one, has an exact monoisotopic mass of 312.1362 Da. Under positive electrospray ionization (ESI+), it readily forms a protonated precursor ion [M+H]+ at m/z 313.1439 .
Mechanistic Drivers of Fragmentation
The fragmentation of this molecule is governed by the relative proton affinities of its heteroatoms and the stability of the resulting carbocations. The diarylpropanone backbone shares structural homology with dihydrochalcones, which characteristically undergo specific C-C bond cleavages along the aliphatic chain during CID [1].
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Alpha-Cleavage (Acylium Ion Formation): Protonation at the ketone carbonyl weakens the adjacent Ccarbonyl−Cα bond. Cleavage yields a highly resonance-stabilized acylium ion. Rule-based fragmentation algorithms highlight that molecules with aliphatic backbones connecting aromatic systems frequently yield these diagnostic acylium ions [2].
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Benzylic Cleavage (Tropylium Formation): The 3-methoxyphenyl moiety strongly directs cleavage at the Cα−Cβ bond, driven by the formation of a stable methoxybenzyl cation (which rearranges to a methoxytropylium ion).
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Ester Neutral Loss: The neutral loss of ethanol (46 Da) is a highly diagnostic pathway for ethyl esters under ESI+, driven by the protonation of the ester carbonyl oxygen and subsequent intramolecular hydrogen transfer [3].
Self-Validating Experimental Protocol
To ensure absolute confidence in structural assignment, the following LC-HRMS/MS methodology is designed as a self-validating system . It employs stepped collision energies to capture both labile neutral losses and high-energy core cleavages, coupled with an MS3 event to internally verify fragment provenance.
Step-by-Step LC-MS/MS Methodology
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Step 1: Sample Preparation
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Action: Dissolve the analyte in LC-MS grade methanol to 1 mg/mL, then dilute to 1 µg/mL in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid.
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Causality: Formic acid provides the necessary [H]+ abundance to drive efficient positive ion formation at the carbonyl and ester sites, preventing signal suppression.
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Step 2: Chromatographic Separation
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Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% FA).
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Causality: The hydrophobic diarylpropanone backbone requires a non-polar stationary phase. Gradient elution focuses the analyte band, maximizing the signal-to-noise ratio entering the ESI source.
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Step 3: ESI Source Optimization
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Action: Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C.
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Causality: These parameters provide optimal droplet desolvation for molecules in the 300-400 Da range without inducing in-source thermal degradation of the fragile ethyl ester group.
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Step 4: HCD/CID Fragmentation & MS3 Validation
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Action: Isolate the precursor m/z 313.14 with a 1.0 Da quadrupole window. Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV. Program a data-dependent MS3 scan targeting the m/z 177.05 product ion.
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Causality: Low NCE (20 eV) preserves the [M+H−EtOH]+ ion, while high NCE (40 eV) drives the backbone alpha-cleavage. The MS3 scan acts as an internal orthogonal validation: if m/z 177 is truly the carboethoxybenzoyl cation, it must subsequently lose 46 Da to yield m/z 131. If this MS3 transition is absent, the initial assignment is rejected.
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Fig 1. Self-validating LC-HRMS/MS workflow for diarylpropanone fragmentation analysis.
Elucidation of Fragmentation Pathways
Based on the structural topology of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone, the following diagnostic ions are generated during tandem mass spectrometry.
Pathway A: Propiophenone Alpha-Cleavage
Cleavage of the bond between the carbonyl carbon and the alpha-carbon ( CH2 ) splits the molecule into two distinct halves.
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Charge Retention on the A-Ring: Yields the 3-carboethoxybenzoyl cation at m/z 177.0551 . This is typically the base peak at medium collision energies due to the extreme stability of the acylium resonance structure.
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Charge Retention on the B-Ring: Yields the 3-methoxyphenethyl cation at m/z 135.0810 .
Pathway B: Benzylic/Inductive Cleavage
Cleavage of the Cα−Cβ bond results in the loss of a radical species, leaving the charge on the benzylic carbon adjacent to the methoxy-substituted ring. This forms the 3-methoxybenzyl cation at m/z 121.0653 , which rapidly rearranges into a highly stable methoxytropylium ion. This ion dominates the spectrum at high collision energies (>35 eV).
Pathway C: Ester and Ether Neutral Losses
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Ester Cleavage: The precursor ion loses a neutral molecule of ethanol ( C2H6O , 46.0419 Da) from the 3'-carboethoxy group, yielding a fragment at m/z 267.1020 .
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MS3 Ester Cleavage: The m/z 177 acylium ion can also lose ethanol, yielding a secondary fragment at m/z 131.0133 .
Quantitative Data Summary
The table below summarizes the exact masses, elemental formulas, and expected relative abundances across the stepped collision energy profile.
| Fragment Ion Assignment | Exact Mass (m/z) | Formula | Mass Error | Relative Abundance | Structural Origin |
| Precursor Ion | 313.1439 | C19H21O4+ | < 2.0 ppm | 100% (Low CE) | Intact [M+H]+ |
| Product 1 | 267.1020 | C17H15O3+ | < 2.0 ppm | 45% | [M+H−EtOH]+ (Ester loss) |
| Product 2 | 177.0551 | C10H9O3+ | < 2.0 ppm | 80% | [3-carboethoxybenzoyl]+ ( α -cleavage) |
| Product 3 | 135.0810 | C9H11O+ | < 2.0 ppm | 60% | [3-methoxyphenethyl]+ ( α -cleavage) |
| Product 4 | 131.0133 | C8H3O2+ | < 2.0 ppm | 30% | m/z 177 - EtOH (MS3 validation) |
| Product 5 | 121.0653 | C8H9O+ | < 2.0 ppm | 100% (High CE) | [3-methoxybenzyl]+ (Benzylic cleavage) |
Fragmentation Logic Tree Visualization
The following logic tree maps the precursor ion to its respective product ions, illustrating the competing thermodynamic pathways during CID.
Fig 2. Predictive CID fragmentation logic tree for 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone.
Conclusion & DMPK Implications
For drug development professionals utilizing 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone as a scaffold, understanding this fragmentation pattern is critical for downstream in vivo studies. In metabolic profiling (e.g., liver microsome assays), the ester group is highly susceptible to carboxylesterase-mediated hydrolysis.
If the molecule undergoes in vivo hydrolysis to the carboxylic acid, the precursor mass will shift from m/z 313 to m/z 285. Consequently, the diagnostic m/z 177 fragment will shift to m/z 149, and the 46 Da neutral loss will disappear (replaced by a potential 18 Da water loss). By establishing this baseline fragmentation map, bioanalytical scientists can rapidly identify and quantify both the parent compound and its primary metabolites using targeted Multiple Reaction Monitoring (MRM) assays.
References
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Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques MDPI - Molecules[Link] [1]
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Automatic Compound Annotation from Mass Spectrometry Data Using MAGMa Mass Spectrometry (Tokyo) / PubMed Central[Link] [2]
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Effects of Ethanol and Long-Chain Ethyl Ester Concentrations on Volatile Partitioning in a Whisky Model System Journal of Agricultural and Food Chemistry / ACS Publications[Link] [3]

